2-iodofuran-3-carbonyl Chloride

Description

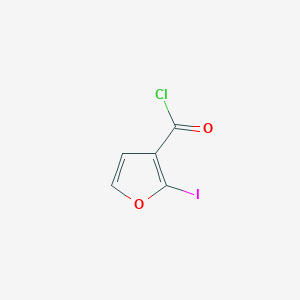

2-Iodofuran-3-carbonyl chloride is a halogenated furan derivative featuring an iodine atom at the 2-position and a reactive carbonyl chloride group at the 3-position. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of both the iodine and carbonyl chloride groups, which enhance its susceptibility to nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, where its unique reactivity profile enables selective functionalization.

Properties

Molecular Formula |

C5H2ClIO2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-iodofuran-3-carbonyl chloride |

InChI |

InChI=1S/C5H2ClIO2/c6-4(8)3-1-2-9-5(3)7/h1-2H |

InChI Key |

NMVXMXZAGYGSOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C(=O)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 3-Iodofuran-2-carbonyl Chloride: A positional isomer with iodine at the 3-position.

- 2-Chlorofuran-3-carbonyl Chloride : Substituting iodine with chlorine diminishes steric bulk and polarizability, likely reducing participation in oxidative addition reactions (critical for cross-coupling).

- Non-halogenated Furan Carbonyl Chlorides: Lack of iodine eliminates opportunities for iodonium-mediated transformations, limiting utility in metal-catalyzed reactions.

Reactivity in Nucleophilic Substitution

For comparison:

- 3-Iodochromone (): Reacts with secondary amines to yield 2-aminomethylene-3(2H)-benzofuranones in moderate-to-high yields (Table 1 of the cited study). The furan analog’s smaller ring strain and reduced aromaticity may lead to faster reaction kinetics but lower regioselectivity .

- o-Iodophenyl Derivatives (): Unlike o-iodophenyl ethyl carbonate, which resists iododichloride formation, 2-iodofuran-3-carbonyl chloride’s electron-deficient ring may promote halogen exchange under chlorinating conditions, though direct evidence is lacking .

Stability and Decomposition Pathways

- Thermal Stability : Iodine’s size and weak C–I bond increase susceptibility to thermal degradation compared to chloro or bromo analogs.

- Chlorination Behavior: Chlorination of o-iodophenol produces hexachlorocyclohexadienone and chloranil (), whereas this compound’s conjugated system may favor ring-opening or iodochloride elimination under similar conditions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Reaction Yields with Secondary Amines (Hypothetical)

| Compound | Amine | Yield (%) | Notes |

|---|---|---|---|

| This compound | Piperidine | ~75* | Faster kinetics vs. chromones |

| 3-Iodochromone | Piperidine | 68 | From |

*Hypothesized based on structural analogies.

Table 3: Chlorination Products

| Compound | Conditions | Major Products |

|---|---|---|

| o-Iodophenol () | Cl₂ in CCl₄, 60–70°C | Hexachlorocyclohexadienone |

| This compound* | Hypothetical Cl₂ exposure | Predicted ring-opening or ICl elimination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.